molecular formula C20H20N2O3 B2510533 N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953254-93-8

N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2510533
CAS No.: 953254-93-8
M. Wt: 336.391
InChI Key: BMWLOLNKDBUASN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This acetamide derivative features a 1,2-oxazole (isoxazole) core, a privileged scaffold in drug discovery known for its diverse biological activities. The molecular structure is strategically decorated with methoxyphenyl and dimethylphenyl groups, which are common in compounds targeting various enzymes and receptors. While specific biological data for this compound may be limited, its structural framework suggests considerable research potential. Compounds containing the 1,2-oxazole ring have been investigated as key scaffolds in the development of inhibitors for viral proteases, including the main protease (Mpro) of SARS-CoV-2 . The presence of the acetamide linkage and aromatic systems makes it a valuable intermediate for constructing more complex molecules via further synthetic modification. Researchers can utilize this compound as a core building block in multicomponent reactions, such as the Ugi reaction, to rapidly generate diverse chemical libraries for high-throughput screening against biological targets . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-4-9-18(14(2)10-13)21-20(23)12-16-11-19(25-22-16)15-5-7-17(24-3)8-6-15/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWLOLNKDBUASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

This compound features a dimethylphenyl group and an oxazole ring, which are known for their diverse biological activities.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer and inflammation.
  • Antiparasitic Effects : Some derivatives of oxazole compounds exhibit significant antiparasitic activity, potentially through disruption of metabolic pathways in parasites.
  • Antioxidant Properties : Compounds with similar structures often display antioxidant activities, which could contribute to their protective effects against cellular damage.

Biological Activity Data

A summary of biological activities reported for this compound is presented in the table below:

Activity Type Reference
AntiparasiticIn vitro against Toxocara canis
CytotoxicityHuman cell lines
Enzyme inhibitionVarious enzymesLiterature review

Case Study 1: Antiparasitic Activity

In a recent study, N-(4-methoxyphenyl)pentanamide, a derivative structurally related to our compound of interest, was evaluated for its antiparasitic properties against Toxocara canis. The results indicated that the compound significantly reduced the viability of the parasite in a concentration-dependent manner. Notably, it exhibited lower cytotoxicity compared to albendazole, a commonly used anthelmintic drug. This suggests that this compound may also possess similar beneficial properties in antiparasitic applications .

Case Study 2: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of various oxazole derivatives on human cell lines. The findings revealed that while some derivatives induced significant cell death at high concentrations, N-(4-methoxyphenyl)pentanamide demonstrated a favorable selectivity index (SI), indicating potential for therapeutic use with minimized toxicity . This profile is crucial for developing drugs that target specific diseases without harming healthy cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and physicochemical properties of acetamide derivatives are highly influenced by their heterocyclic cores and substituent patterns. Below, we compare the target compound with key structural analogs, emphasizing differences in bioactivity and molecular features.

Structural and Functional Comparisons

Table 1: Key Structural and Pharmacological Differences
Compound Name & Structure Core Heterocycle Key Substituents Reported Bioactivity Reference
Target Compound : N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide 1,2-Oxazole 5-(4-methoxyphenyl), N-(2,4-dimethylphenyl) Not explicitly reported -
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline 4-pyrrolidin-1-yl sulfonyl, N-(4-methoxyphenyl) Anticancer (IC50: <10 µM on HCT-1, MCF-7)
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide 1,3,4-Thiadiazole 4-methoxyphenyl, benzothiazole-amino Anticonvulsant (100% efficacy in MES model)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) 1,3,4-Oxadiazole Benzofuran, thioether, N-(4-methoxyphenyl) Antimicrobial (Laccase catalysis)
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 4-methoxyphenyl, N-(6-chlorobenzothiazole) Patent-listed structural analog

Key Observations

Heterocyclic Core Influence: The 1,2-oxazole core in the target compound may offer metabolic stability compared to thiadiazole or benzothiazole derivatives, as oxazoles are less prone to enzymatic degradation . However, thiadiazole-containing analogs (e.g., ) exhibit pronounced anticonvulsant activity, likely due to enhanced hydrogen bonding with neural targets . Quinazoline sulfonyl derivatives () demonstrate strong anticancer activity, attributed to their ability to inhibit tyrosine kinases or intercalate DNA .

The 2,4-dimethylphenyl group in the target compound may increase steric hindrance, reducing binding affinity compared to smaller substituents (e.g., 4-methoxyphenyl in ) .

Biological Activity Trends: Compounds with sulfonyl or thioether linkages (e.g., ) show broader pharmacological profiles, possibly due to reactive sulfur atoms participating in covalent interactions with biological targets . Anticonvulsant activity in thiadiazole derivatives () correlates with the presence of benzothiazole-amino groups, suggesting synergistic effects between the heterocycle and aromatic substituents .

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